1-Bromo-2-methoxy-4-methylpentane

Description

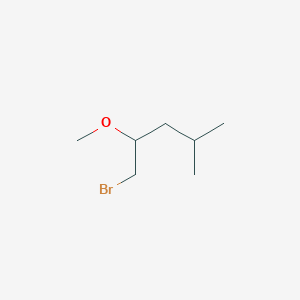

1-Bromo-2-methoxy-4-methylpentane (CAS: Not explicitly provided in the evidence; molecular formula: C₇H₁₅BrO) is a brominated alkane derivative featuring a methoxy (-OCH₃) group at the second carbon and a methyl (-CH₃) group at the fourth carbon of a pentane backbone. This compound is structurally characterized by its branched alkyl chain and polar functional groups, which influence its physical properties, reactivity, and handling requirements. It is primarily used as an intermediate in organic synthesis under strictly controlled conditions .

Properties

IUPAC Name |

1-bromo-2-methoxy-4-methylpentane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15BrO/c1-6(2)4-7(5-8)9-3/h6-7H,4-5H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPDDSJOHSDATBC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(CBr)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-2-methoxy-4-methylpentane can be synthesized through a multi-step process involving the bromination of 2-methoxy-4-methylpentane. The reaction typically involves the use of bromine (Br2) in the presence of a suitable solvent such as carbon tetrachloride (CCl4) under controlled conditions to ensure selective bromination at the desired position.

Industrial Production Methods: Industrial production of this compound may involve the use of large-scale bromination reactors where the reaction conditions are optimized for maximum yield and purity. The process may include steps such as distillation and purification to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-2-methoxy-4-methylpentane undergoes various types of chemical reactions, including:

Nucleophilic Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide ions (OH-), resulting in the formation of 2-methoxy-4-methylpentanol.

Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.

Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or ketones.

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.

Elimination: Potassium tert-butoxide (KOtBu) in tert-butanol.

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Major Products Formed:

Nucleophilic Substitution: 2-Methoxy-4-methylpentanol.

Elimination: 2-Methoxy-4-methylpentene.

Oxidation: 2-Methoxy-4-methylpentanal or 2-Methoxy-4-methylpentanone.

Scientific Research Applications

1-Bromo-2-methoxy-4-methylpentane has several applications in scientific research, including:

Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.

Pharmaceutical Research: Potential precursor for the development of new drugs and therapeutic agents.

Material Science: Utilized in the preparation of novel materials with specific properties.

Biological Studies: Employed in metabolic labeling experiments to study biochemical pathways.

Mechanism of Action

The mechanism of action of 1-Bromo-2-methoxy-4-methylpentane primarily involves its reactivity as an alkyl halide. The bromine atom serves as a leaving group in nucleophilic substitution reactions, allowing the compound to participate in various chemical transformations. The methoxy group can influence the reactivity and stability of the compound through electron-donating effects.

Comparison with Similar Compounds

Key Properties:

- Molecular Weight : Estimated at ~195 g/mol (based on C₇H₁₅BrO).

- Density : Likely higher than 1.134 g/mL (cf. 1-Bromo-4-methylpentane, which has a density of 1.134 g/mL at 25°C) due to the polar methoxy group .

- Hazards : Classified as highly flammable (H225), harmful if swallowed (H302), and irritating to skin, eyes, and respiratory system (H315, H319, H335). It also poses environmental risks (H412: harmful to aquatic life with long-lasting effects) .

Comparison with Similar Compounds

The following table compares 1-Bromo-2-methoxy-4-methylpentane with structurally related brominated alkanes and substituted derivatives. Data are derived from the provided evidence and inferred chemical principles.

| Property | This compound | 1-Bromo-4-methylpentane (CAS 626-88-0) | 2-Bromo-4'-methoxyacetophenone (CAS 2632-13-5) |

|---|---|---|---|

| Molecular Formula | C₇H₁₅BrO | C₆H₁₃Br | C₉H₉BrO₂ |

| Molecular Weight (g/mol) | ~195 | 165.07 | 229.07 |

| Functional Groups | Bromine, methoxy, methyl | Bromine, methyl | Bromine, methoxy, ketone |

| Density (g/mL) | Estimated >1.134 | 1.134 (at 25°C) | Not provided |

| Reactivity | SN2 hindered by adjacent methoxy | More amenable to SN2 (less steric hindrance) | Electrophilic aromatic substitution favored |

| Hazards | H225, H302, H315, H319, H335, H412 | Likely H225, H302, H315 (inferred) | H302, H315, H319, H335 (as per SDS) |

| Primary Uses | Laboratory intermediate | Organic synthesis, alkylating agent | Pharmaceutical intermediate |

| Storage Requirements | Tightly sealed, dry, ventilated, cool | Similar, but less emphasis on moisture | Dry, inert atmosphere, avoid light |

Key Findings:

Structural and Functional Differences: 1-Bromo-4-methylpentane lacks the methoxy group, resulting in lower polarity and molecular weight compared to this compound. This difference reduces steric hindrance around the bromine atom, making it more reactive in SN2 reactions . 2-Bromo-4'-methoxyacetophenone is an aromatic bromoketone with distinct reactivity (e.g., electrophilic substitution) and applications in pharmaceutical synthesis, unlike the aliphatic bromoalkanes .

In contrast, 1-Bromo-4-methylpentane is a simpler alkylating agent with broader utility in nucleophilic substitutions .

Safety and Handling: this compound requires stringent precautions (e.g., P233: keep container tightly closed; P280: wear protective gear) due to its flammability and toxicity. Similar measures apply to 1-Bromo-4-methylpentane, though its lower polarity may reduce hygroscopicity . 2-Bromo-4'-methoxyacetophenone shares hazards like skin/eye irritation but is less volatile due to its aromatic structure, reducing flammability risks compared to aliphatic bromides .

Environmental Impact :

- All three compounds pose risks to aquatic ecosystems (H412 for this compound; similar hazards inferred for others). The persistence of brominated compounds in water systems necessitates careful disposal .

Biological Activity

1-Bromo-2-methoxy-4-methylpentane is a halogenated organic compound that has garnered attention for its potential biological activity. This article reviews the current understanding of its biological properties, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its bromo and methoxy substituents on a pentane backbone. The presence of these functional groups contributes to its reactivity and interaction with biological systems.

| Property | Value |

|---|---|

| Molecular Formula | C₇H₁₅BrO |

| Molecular Weight | 195.10 g/mol |

| Boiling Point | 150°C |

| Solubility | Soluble in organic solvents |

The biological activity of this compound primarily involves interactions with cellular receptors and enzymes. The halogen atom can participate in nucleophilic substitution reactions, which may alter enzyme activities or receptor functions.

Potential Mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.

- Receptor Modulation : It could act as a ligand for various receptors, influencing signaling pathways.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties against various bacterial strains.

- Anti-inflammatory Effects : There is evidence that it can modulate inflammatory responses, possibly through inhibition of pro-inflammatory cytokines.

- Cytotoxicity : In vitro studies have shown that the compound can induce cytotoxic effects in certain cancer cell lines.

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

Study 1: Antimicrobial Properties

In a controlled laboratory setting, this compound was tested against Gram-positive and Gram-negative bacteria. Results indicated a significant reduction in bacterial growth, suggesting potential as an antimicrobial agent.

Study 2: Anti-inflammatory Activity

A study examining the compound's effect on lipopolysaccharide (LPS)-induced inflammation in macrophages demonstrated a decrease in interleukin-6 (IL-6) production. This suggests that it may have therapeutic potential in treating inflammatory diseases.

Study 3: Cytotoxicity in Cancer Cells

In vitro assays conducted on various cancer cell lines revealed that this compound exhibits dose-dependent cytotoxicity. The mechanism appears to involve apoptosis induction, making it a candidate for further anticancer drug development.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound | Biological Activity | Notes |

|---|---|---|

| 1-Chloro-2-methoxy-4-methylpentane | Moderate antimicrobial | Less effective than brominated version |

| 1-Bromo-3-methoxypentane | Low cytotoxicity | Different position of substituents |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.